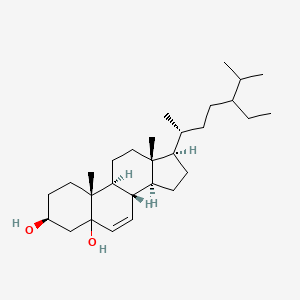

24-Ethylcholest-6-ene-3,5-diol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C29H50O2 |

|---|---|

Molekulargewicht |

430.7 g/mol |

IUPAC-Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol |

InChI |

InChI=1S/C29H50O2/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-23-13-17-29(31)18-22(30)12-16-28(29,6)26(23)14-15-27(24,25)5/h13,17,19-26,30-31H,7-12,14-16,18H2,1-6H3/t20-,21?,22+,23+,24-,25+,26+,27-,28-,29?/m1/s1 |

InChI-Schlüssel |

CIZGZRCBMJRIFK-VRGDKWBFSA-N |

Isomerische SMILES |

CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4([C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C |

Kanonische SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)O)C)C(C)C |

Herkunft des Produkts |

United States |

Occurrence and Isolation Methodologies for 24 Ethylcholest 6 Ene 3,5 Diol

Solvent Extraction and Partitioning Protocols for Complex Biological Matrices

The isolation of 24-Ethylcholest-6-ene-3,5-diol from a complex biological matrix such as a whole plant requires a multi-step process involving extraction and purification. The general strategy relies on the compound's lipophilic but moderately polar nature, allowing for its separation from both highly nonpolar lipids and highly polar compounds like carbohydrates and salts.

A typical procedure begins with the exhaustive extraction of the dried and powdered plant material using a polar organic solvent. Methanol (B129727) is frequently employed for this initial step to ensure a broad range of secondary metabolites are solubilized. jcsp.org.pk The resulting crude methanolic extract is then concentrated to a gummy mass.

This crude extract is subsequently subjected to liquid-liquid partitioning to fractionate the components based on their polarity. The extract is typically suspended in water and then sequentially extracted with a series of immiscible organic solvents of increasing polarity. A common sequence includes n-hexane, chloroform, and ethyl acetate (B1210297). jcsp.org.pk In this process:

The n-hexane fraction primarily sequesters highly nonpolar compounds like fats and waxes.

The chloroform and ethyl acetate fractions collect compounds of intermediate polarity, which is where sterols and their derivatives are typically found. jcsp.org.pk

The final aqueous fraction retains highly polar substances.

The fractions containing the target sterol (e.g., the chloroform-soluble fraction) are then subjected to further purification, most commonly through column chromatography. Silica (B1680970) gel is the standard stationary phase, and elution is performed with a gradient solvent system, such as mixtures of n-hexane and ethyl acetate with increasing polarity. This allows for the separation of individual sterols from other components in the fraction. jcsp.org.pk The purity of the isolated compound is finally confirmed using spectroscopic methods.

The following tables outline typical solvent systems and a generalized protocol for the extraction and partitioning of phytosterols (B1254722) from plant sources.

Table 1: Generalized Solvent Extraction and Partitioning Protocol for Phytosterols from Plant Material

| Step | Procedure | Solvent(s) | Target Fraction | Rationale |

| 1. Extraction | Maceration or Soxhlet extraction of dried, powdered plant material. jcsp.org.pkcore.ac.uk | Methanol or Ethanol | Crude Methanolic/Ethanolic Extract | To extract a wide range of secondary metabolites, including sterols. |

| 2. Concentration | Evaporation of the solvent under reduced pressure. | N/A | Concentrated Gummy Mass | To remove the bulk solvent before partitioning. |

| 3. Partitioning (Step 1) | The concentrated extract is suspended in water and partitioned against a nonpolar solvent. | Water and n-Hexane | Aqueous and n-Hexane Fractions | To remove highly nonpolar lipids and waxes into the n-hexane phase. jcsp.org.pk |

| 4. Partitioning (Step 2) | The remaining aqueous phase is partitioned against a solvent of intermediate polarity. | Chloroform or Dichloromethane | Chloroform Fraction | To extract moderately polar compounds, including many free sterols. jcsp.org.pk |

| 5. Partitioning (Step 3) | The aqueous phase is further partitioned against a more polar solvent. | Ethyl Acetate | Ethyl Acetate Fraction | To extract remaining moderately polar to polar compounds. |

| 6. Purification | Column chromatography of the target fraction (e.g., Chloroform fraction). | n-Hexane / Ethyl Acetate Gradient | Purified Compound | To isolate individual sterols based on fine differences in polarity. |

Table 2: Examples of Solvent Systems Used in Sterol Extraction Research

| Extraction Method | Solvent System | Source Material | Reference |

| Maceration / Partitioning | Methanol, n-Hexane, Chloroform, Ethyl Acetate | Haloxylon recurvum | jcsp.org.pk |

| Soxhlet Extraction | n-Hexane, Petroleum Ether, Ethanol | Various Plants | core.ac.uk |

| Modified Bligh-Dyer | Chloroform / Methanol (1:1, v/v) | Cultured Mouse Cells | lipidmaps.org |

| Saponification followed by LLE | Ethanolic KOH, n-Hexane | Niger Seed Oil | mdpi.com |

| Ultrasonic-Assisted Extraction (UAE) | Anhydrous Ethanol, Chloroform | Corn Silk | nih.gov |

Structural Elucidation and Stereochemical Characterization of 24 Ethylcholest 6 Ene 3,5 Diol

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key technique used alongside NMR to provide the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is essential for determining the precise molecular formula of a compound. HRESIMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), which allows for the calculation of a unique elemental composition. nih.govmdpi.com For example, the molecular formula of a glycoside of 24-ethylcholest-6-ene-5-ol was established via HRESIMS, which is a critical first step in the full structure elucidation process. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 24-Ethylcholest-6-ene-3,5-diol |

| 24-ethyl-cholest-6-ene-3β,5α-diol |

| 24-ethyl-cholest-6-ene-5α-ol-3-O-β-D-glucopyranoside |

| 24-Ethylcholest-3β,6β-diol |

| (24S)-24-ETHYLCHOLEST-5-EN-3-BETA-OL |

| (24S)-24-ethylcholest-8-ene-3β,5α,6β,7α-tetraol |

| (24S)-24-ethylcholest-8(14)-ene-3β,5α,6β,7α-tetraol |

| 24S-ergostane |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols and their metabolites. researchgate.net However, due to their low volatility and potential for thermal degradation, compounds like this compound require chemical derivatization prior to analysis. nih.gov A common approach is the conversion of hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers, which increases volatility and thermal stability. mdpi.com

The electron ionization (EI) mass spectrum of the derivatized diol will exhibit characteristic fragmentation patterns. nih.gov While a molecular ion peak may be weak or absent, significant fragment ions provide structural clues. For instance, the loss of a methyl group from a TMS ether ([M-15]⁺) is a common fragmentation that helps to determine the molecular mass. mdpi.com Cleavage of the steroid nucleus and side chain generates a series of diagnostic ions. For related cholestene-diols, A-ring cleavage is a characteristic fragmentation pathway. researchgate.net The fragmentation patterns can also differ significantly depending on the position of double bonds within the side chain. researchgate.net

Table 1: Hypothetical GC-MS Fragmentation Data for the TMS Derivative of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |

|---|---|---|

| [M]⁺ | Molecular ion | Indicates the molecular weight of the derivatized compound. |

| [M-15]⁺ | Loss of a methyl group from a TMS group | Confirms the presence of a TMS ether and helps determine molecular weight. |

| [M-90]⁺ | Loss of trimethylsilanol (B90980) (TMSOH) | Characteristic of TMS ethers of alcohols. |

| [M-2x90]⁺ | Loss of two TMSOH molecules | Indicates the presence of two hydroxyl groups. |

| Specific ring and side-chain fragments | Cleavage of the steroid skeleton | Provides information on the structure of the sterol nucleus and the ethyl-substituted side chain. |

This table is illustrative and based on general fragmentation patterns of similar steroidal compounds.

Multi-stage Fragmentation Mass Spectrometry (MSⁿ) in Oxysterol Identification

Multi-stage fragmentation mass spectrometry (MSⁿ), often coupled with liquid chromatography (LC-MSⁿ), is a powerful tool for the specific and sensitive identification of oxysterols, which are often present in low concentrations. nih.govucl.ac.uk This technique allows for the sequential isolation and fragmentation of ions, providing detailed structural information. nih.gov

In an MSⁿ experiment, a precursor ion (e.g., the protonated or sodiated molecule) is selected in the first stage of mass analysis. This ion is then fragmented, and a specific product ion is selected for a further stage of fragmentation (MS³). This process can be repeated for multiple stages. The resulting fragmentation spectra are highly specific and can be used to distinguish between isomers. nih.gov For oxysterols, derivatization to enhance ionization, such as the formation of Girard P hydrazine (B178648) derivatives, can be employed to improve sensitivity. ucl.ac.uk The identification of compounds is then based on a comparison of their retention times and MSⁿ fragmentation patterns with those of authentic standards. nih.govucl.ac.uk

Ancillary Spectroscopic Techniques for Functional Group Identification (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. rsc.org For this compound, the IR spectrum would show characteristic absorption bands corresponding to its key functional groups.

The O-H stretching vibrations of the hydroxyl groups typically appear as a broad band in the region of 3500-3200 cm⁻¹ due to hydrogen bonding. rsc.orgpressbooks.pub The C=C stretching vibration of the double bond in the steroid nucleus would be expected in the 1680-1640 cm⁻¹ region. pressbooks.pub The C-O stretching vibrations of the alcohol groups would produce strong bands in the 1300-1000 cm⁻¹ range. uc.edu

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (Hydrogen-bonded) | 3500 - 3200 | Medium, Broad |

| C-H (Alkane) | Stretching | 3000 - 2850 | Strong |

| C=C (Alkene) | Stretching | 1680 - 1640 | Weak to Medium |

| C-O (Alcohol) | Stretching | 1300 - 1000 | Strong |

This table is based on general IR absorption frequencies for the specified functional groups.

Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, X-ray Crystallography of Derivatives)

Determining the absolute configuration of a chiral molecule like this compound is crucial for understanding its biological activity. Chiroptical methods are instrumental in this regard. nih.govnumberanalytics.com

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. nih.gov By comparing the experimental ECD spectrum with spectra predicted by theoretical calculations (e.g., using Time-Dependent Density Functional Theory, or TD-DFT), the absolute configuration can be assigned. rsc.orgresearchgate.net

X-ray Crystallography of a suitable single crystal of the compound or a derivative can provide an unambiguous determination of its three-dimensional structure and absolute configuration. acs.orgresearchgate.net For sterols that are difficult to crystallize, the preparation of a derivative, such as a p-iodobenzoate ester, can facilitate the formation of high-quality crystals suitable for X-ray diffraction analysis. acs.org The Flack parameter, obtained from the diffraction data, is a key indicator for the correctness of the assigned absolute structure. nih.gov

Synthetic and Semi Synthetic Approaches to 24 Ethylcholest 6 Ene 3,5 Diol and Its Analogues

Strategies for Total Synthesis of the Cholestane (B1235564) Skeleton

The total synthesis of the cholestane skeleton, a 27-carbon tetracyclic structure, is a formidable challenge due to its complex, stereochemically rich framework. wikipedia.org The cholestane molecule possesses eight asymmetric centers, meaning there are 256 possible optical isomers. libretexts.org A successful total synthesis must therefore control the stereochemistry at each of these centers in a specific manner. libretexts.org

Historically, synthetic strategies are often categorized by the order in which the A, B, C, and D rings of the steroid are assembled. libretexts.org For example, an 'AB→ABC→ABCD Approach' starts with a pre-formed AB ring system, like a naphthalene (B1677914) derivative, onto which the C and then the D rings are constructed. libretexts.org

A landmark achievement in this field is R.B. Woodward's total synthesis of cholesterol, first reported in 1951. libretexts.org This lengthy and complex synthesis can be described as a C→CD→BCD→ABCD approach, where the construction begins from the C ring and progressively builds the rest of the skeleton. libretexts.org A key feature of this synthesis was the stereospecific incorporation of all chiral centers. libretexts.org

Modern strategies for constructing the cholestane side chain often focus on solving the "C-20 problem," which refers to the challenge of establishing the correct stereochemistry at the C-20 position. blogspot.com Various methods have been developed, including the use of conjugate additions of organocuprates and chiral auxiliary-based approaches to ensure the desired stereochemical outcome. blogspot.com The construction of the D-ring has also seen innovation, with methods like ring-closure metathesis using catalysts such as the Grubbs catalyst being employed. libretexts.org

Chemical Transformation of Precursor Sterols to 24-Ethylcholest-6-ene-3,5-diol

Semi-synthesis from abundant, naturally occurring sterols is a more common and economically viable approach to producing this compound and its analogues. Common starting materials include β-sitosterol and stigmasterol (B192456), which are major phytosterols (B1254722) found in plants. csuohio.eduresearchgate.net

A key transformation in the synthesis from these precursors is the introduction of oxygen functionality into the steroidal nucleus. For instance, Δ⁵-steroidal alkenes can be oxidized to the corresponding 7-keto compounds by treatment with a hydroperoxide in the presence of a ruthenium-based catalyst. google.com Another approach involves the allylic oxidation of cyclic alkenes using a copper-aluminum mixed oxide catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant to yield allylic esters. organic-chemistry.org

A general synthetic route starting from β-sitosterol or stigmasterol might involve the following steps:

Oxidation: The precursor sterol is oxidized to form a 4-en-3,6-dione derivative. csuohio.edu For example, β-sitosterol can be converted to 24-ethylcholest-4-en-3,6-dione. csuohio.edu

Reduction: The resulting dione (B5365651) is then reduced to form the desired diol. This reduction needs to be stereoselective to yield the correct 3β,5α-diol configuration.

The table below outlines a synthetic pathway from common phytosterols to their corresponding 3,6-diol derivatives.

| Starting Material | Intermediate | Product |

| β-Sitosterol | 24-Ethylcholest-4-en-3,6-dione csuohio.edu | 24-Ethylcholest-3β,6β-diol csuohio.edu |

| Stigmasterol | 24-Ethylcholest-4,22-dien-3,6-dione csuohio.edu | 24-Ethylcholest-22-en-3β,6β-diol csuohio.edu |

| Cholesterol | Cholest-4-en-3,6-dione | Cholest-3β,6β-diol csuohio.edu |

Preparation of Regio- and Stereo-specific Derivatives of this compound

The biological activity of steroidal compounds is highly dependent on their three-dimensional structure. Therefore, the ability to synthesize specific regio- and stereoisomers is crucial. Regioselectivity refers to the control of where a chemical reaction occurs on a molecule, while stereoselectivity controls the spatial orientation of the atoms. mdpi.com

The synthesis of specific diol derivatives of the cholestane skeleton often relies on the careful choice of reagents and reaction conditions. For example, the reduction of a 7-ketone derivative can lead to either the 7α- or 7β-alcohol, depending on the reducing agent used. mpi-cbg.de The stereochemistry of the resulting products is often confirmed using advanced analytical techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). mpi-cbg.de

The introduction of other functional groups, such as fluorine, also requires stereocontrolled methods. Reagents like diethylaminosulfur trifluoride (DAST) are known to replace hydroxyl groups with fluorine, typically with an inversion of configuration. mpi-cbg.de

Enzymatic reactions, particularly those using lipases, have proven to be highly effective for the regio- and stereoselective acylation of steroidal diols, allowing for the selective protection or modification of one hydroxyl group over another. mdpi.com

Synthesis of Oxysterol Derivatives from this compound

Oxysterols are oxidized derivatives of sterols that play significant roles in various biological processes. nih.gov this compound can serve as a precursor for the synthesis of various oxysterols. The oxidation of sterols can occur through autoxidation (a free-radical mechanism) or photo-oxidation. researchgate.net

The oxidation of phytosterols like sitosterol (B1666911) and stigmasterol follows similar pathways to that of cholesterol. aocs.org The primary sites of oxidation are the allylic C7 position in the B-ring and the tertiary carbons in the side chain (C20 and C25). aocs.org This leads to a variety of oxidation products.

Common types of oxysterols that can be derived from phytosterols include:

7-Hydroxysterols and 7-Ketosterols: Formed by the oxidation of the C7 position. slu.se

5,6-Epoxysterols: Resulting from the oxidation of the double bond in the B-ring. slu.se

Triols: Such as 3β,5α,6β-triols, which can be formed by the hydration of the corresponding epoxides. aocs.org

Side-chain Oxysterols: Oxidation can also occur at various positions on the alkyl side chain, leading to compounds like 24-hydroxy or 25-hydroxy derivatives. researchgate.net

The table below lists some common oxysterol derivatives of sitosterol and stigmasterol.

| Precursor Sterol | Systematic Name of Oxysterol Derivative | Common Name |

| Sitosterol | (24R)-Ethylcholest-5-en-3β,7α-diol | 7α-Hydroxysitosterol slu.se |

| Sitosterol | (24R)-Ethylcholest-5-en-3β-ol-7-one | 7-Ketositosterol slu.se |

| Sitosterol | (24R)-5α,6α-Epoxy-24-ethylcholestan-3β-ol | Sitosterol-5α,6α-epoxide slu.se |

| Sitosterol | (24R)-Ethylcholestan-3β,5α,6β-triol | Sitostanetriol slu.se |

| Stigmasterol | (24S)-Ethylcholest-5,22-dien-3β,7α-diol | 7α-Hydroxystigmasterol slu.se |

| Stigmasterol | (24S)-Ethylcholest-5,22-dien-3β-ol-7-one | 7-Ketostigmasterol slu.se |

| Stigmasterol | (24S)-5α,6α-Epoxy-24-ethylcholest-22-en-3β-ol | Stigmasterol-5α,6α-epoxide slu.se |

| Stigmasterol | (24S)-Ethylcholest-22-en-3β,5α,6β-triol | Stigmastentriol slu.se |

Enzymatic Synthesis and Biotransformation of Sterol Intermediates

The use of enzymes and microorganisms for the synthesis and modification of steroids offers several advantages over traditional chemical methods, including high specificity, milder reaction conditions, and reduced environmental impact. mdpi.com This field, known as biotransformation, is particularly useful for performing challenging regio- and stereoselective reactions. mdpi.com

Microorganisms, such as certain strains of Mycobacterium, have been shown to be capable of transforming phytosterols like β-sitosterol and stigmasterol into various oxidized derivatives. nih.gov For example, a genetically modified Mycobacterium sp. strain can oxidize the side chain of β-sitosterol and stigmasterol to produce 26-hydroxy and 26-oic acid derivatives. nih.gov These transformations are highly specific, for instance, generating the R-configuration at C-25 during 26-oxidation. nih.gov

Isolated enzymes are also widely used. Cytochrome P450 monooxygenases (P450s) are a particularly important class of enzymes for steroid modification. Through directed evolution and mutagenesis, P450 enzymes have been engineered to catalyze the highly regio- and stereoselective hydroxylation of steroids at positions that are difficult to access through conventional chemical synthesis, such as the C7 position. nih.gov

Lipases are another class of enzymes frequently employed in sterol chemistry. They are particularly effective for the regioselective acylation of steroidal polyols, enabling the differentiation between multiple hydroxyl groups within the same molecule. mdpi.com

The biosynthesis of stigmasterol from β-sitosterol in plants is itself an enzymatic process, catalyzed by a C22-sterol desaturase, which is a type of cytochrome P450 enzyme (CYP710A). mdpi.comfrontiersin.org Understanding these natural biosynthetic pathways can provide valuable insights for developing novel biotransformation processes.

Biochemical Roles and Mechanistic Studies of 24 Ethylcholest 6 Ene 3,5 Diol

Integration within Endogenous Sterol Biosynthetic Pathways

Position and Role in Phytosterol and Ergosterol (B1671047) Biosynthesis

The biosynthesis of sterols is a fundamental process in eukaryotes, leading to essential molecules like cholesterol in animals, phytosterols (B1254722) in plants, and ergosterol in fungi. These pathways, while sharing common precursors, diverge to produce a wide array of sterol structures. The introduction of an alkyl group at the C24 position of the sterol side chain is a key divergence point between the sterol biosynthetic pathways of animals and those of plants and fungi. acs.orgnih.gov Animals typically lack the enzyme responsible for this C24-alkylation, the sterol C24-methyltransferase (24-SMT). nih.gov

In phytosterol and ergosterol biosynthesis, the alkylation at C24 is a critical step. acs.org In plants, this leads to the formation of 24-alkylated sterols, with 24-ethyl and 24-methyl sterols being the most common. nih.gov For instance, sitosterol (B1666911) (a 24-ethyl sterol) and campesterol (B1663852) (a 24-methyl sterol) are major phytosterols. nih.gov Similarly, ergosterol, the primary sterol in fungi, possesses a methyl group at the C24 position. nih.govdavidmoore.org.uk The compound 24-ethylcholesta-5,7,22-trien-3ß-ol has been identified as an intermediate in the ergosterol biosynthesis pathway in Aspergillus fumigatus, highlighting the integration of C24-ethylated compounds in fungal sterol synthesis. davidmoore.org.uk

The stereochemistry at the C24 position is also a distinguishing feature. In fungi, the C24-methylation typically results in a C24S-methyl group (β-stereochemistry), while in plants, it can lead to a C24R-methyl or ethyl group (α-stereochemistry). acs.orgnih.gov

Mechanisms of C24-Alkylation and Side-Chain Elongation in Sterol Formation

The alkylation at the C24 position of the sterol side chain is catalyzed by the enzyme sterol C24-methyltransferase (24-SMT). mdpi.com This enzyme utilizes S-adenosyl methionine (SAM) as the methyl donor in an electrophilic alkylation reaction targeting the double bond at C24 of the sterol substrate. mdpi.com

The mechanism of C24-alkylation can proceed through different pathways, leading to a variety of 24-alkyl(idene) products. mdpi.com The initial methylation of a Δ²⁴-bond typically produces C24-methyl Δ²⁴(²⁸)- and Δ²⁵(²⁷)-olefins. acs.org In some organisms, this can also lead to 24-methyl Δ²³(²⁴)- or Δ²⁴(²⁵)-olefins. acs.org The formation of a C24-ethyl group, as seen in 24-ethylcholestane derivatives, involves a second methylation event.

Two primary mechanisms have been proposed for the C24-alkylation process: an ionic mechanism and a mechanism involving an X-group from the enzyme. acs.org The stereochemical outcome of the reaction, leading to either the 24S-methyl group in fungi or the 24R-methyl/ethyl group in plants, is a key aspect of these proposed mechanisms. acs.org It is thought that the C24-methylation process generates a C25R-H chirality, which is structurally analogous to the stereochemistry at C25 in cholesterol. acs.org

Enzymatic Interaction Studies

Mechanism of Acetylcholinesterase (AChE) Inhibition by 24-Ethylcholest-6-ene-3,5-diol

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov Inhibition of AChE increases acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease. nih.govphcogrev.com Natural products are a significant source of AChE inhibitors. researchgate.net

This compound has been identified as a potent inhibitor of acetylcholinesterase. nih.gov Studies have shown that this compound inhibits AChE in a concentration-dependent manner. nih.gov Kinetic studies have characterized its inhibitory mechanism as non-competitive. nih.govinformahealthcare.com This indicates that this compound does not bind to the active site of AChE where acetylcholine binds, but rather to an allosteric site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

The IC₅₀ value, which represents the concentration of an inhibitor required to reduce the enzyme activity by 50%, for this compound against AChE has been reported to be 3.5 µM. nih.govinformahealthcare.com

Butyrylcholinesterase (BChE) Inhibition and Kinetic Characterization (e.g., Non-Competitive Inhibition)

Butyrylcholinesterase (BChE) is another cholinesterase enzyme found in various tissues, including the nervous system, that can also hydrolyze acetylcholine. nih.gov Inhibition of BChE is also considered a therapeutic target in Alzheimer's disease. researchgate.net

Similar to its effect on AChE, this compound has been shown to inhibit BChE. Research indicates that this sterol acts as a non-competitive inhibitor of BChE as well. informahealthcare.com This suggests that, like with AChE, it binds to a site on the BChE enzyme that is distinct from the active site.

The inhibitory potency of this compound against BChE has been quantified with a reported IC₅₀ value of 4.0 µM. informahealthcare.com The dual inhibitory action against both AChE and BChE makes this compound an interesting subject for further investigation in the context of cholinergic neurotransmission.

Table 1: Cholinesterase Inhibition by this compound

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Non-competitive | 3.5 nih.govinformahealthcare.com |

| Butyrylcholinesterase (BChE) | Non-competitive | 4.0 informahealthcare.com |

Interactions with Cytochrome P450 Enzymes Involved in Sterol Metabolism (e.g., CYP125)

Cytochrome P450 enzymes (CYPs) are a large family of enzymes involved in the metabolism of a wide variety of endogenous and exogenous compounds, including sterols. scispace.com In the context of sterol metabolism, specific CYPs play crucial roles in both biosynthesis and catabolism.

CYP125 is a cytochrome P450 enzyme known to be involved in the degradation of the sterol side chain, particularly in bacteria like Rhodococcus jostii and Mycobacterium tuberculosis. nih.govrsc.org This enzyme catalyzes the hydroxylation of the terminal carbon of the sterol side chain (C26 or C27), which is an initial and essential step in the breakdown of sterols like cholesterol. nih.govacs.org While the direct interaction of this compound with CYP125 has not been explicitly detailed in the provided context, the known function of CYP125 in oxidizing the side chain of other sterols, including plant sterols like sitosterol, suggests a potential for interaction. rsc.org The ability of CYP125 enzymes to competitively oxidize sitosterol in the presence of cholesterol indicates a degree of substrate flexibility. rsc.org Given that this compound possesses a modified sterol side chain, it is plausible that it could serve as a substrate or inhibitor for CYP enzymes involved in sterol metabolism. Further research would be needed to elucidate the specific nature of any interaction between this compound and CYP125 or other related cytochrome P450 enzymes.

Oxidative Metabolism and Phytosterol Oxidation Products

Phytosterols, including 24-ethylcholestane derivatives, are susceptible to oxidation through various pathways, leading to a class of compounds known as phytosterol oxidation products (POPs). aocs.orgnih.gov The mechanisms of phytosterol oxidation are generally considered to be similar to those of cholesterol. aocs.orgresearchgate.net These oxidative processes can be broadly categorized into enzymatic and non-enzymatic pathways, such as autoxidation and photo-oxidation. researchgate.netiosrjournals.org

The microbial degradation of phytosterols is a key enzymatic process for breaking down these complex molecules. A critical initial step in the catabolism of the sterol side chain by various bacteria, including Rhodococcus and Mycobacterium species, is hydroxylation at the terminal carbon. acs.orgnih.govresearchgate.net For 24-ethylcholesterol (B169355) (sitosterol), this involves the oxidation of the C26 methyl group. nih.govmdpi.com

This reaction is catalyzed by cytochrome P450 (CYP) enzymes, specifically a sterol C26-hydroxylase like CYP125. nih.govmdpi.com This enzyme acts as a monooxygenase, inserting an oxygen atom into the C-H bond at the C26 position. nih.govcsic.es This initial hydroxylation is an essential step that precedes further oxidation of the side chain, which typically proceeds via a β-oxidation-like pathway. nih.govresearchgate.netmdpi.com The resulting C26-hydroxylated intermediate is further oxidized to a C26-carboxylic acid. nih.gov The degradation of the sterol side chain is crucial for producing valuable steroid intermediates like androst-4-ene-3,17-dione (AD). acs.orgd-nb.info

While direct studies on this compound are limited, the established pathways for sitosterol degradation provide a strong model for its expected microbial metabolism, beginning with enzymatic hydroxylation of the ethyl group on the side chain.

Phytosterols can undergo non-enzymatic oxidation through autoxidation and photo-oxidation, affecting both the sterol nucleus and the side chain. nih.govresearchgate.net

Autoxidation is a free-radical-mediated process initiated by the abstraction of a hydrogen atom, often from allylic positions which are particularly reactive. aocs.orgresearchgate.netscispace.com For sterols with a Δ5 double bond, the allylic C7 position is highly susceptible. aocs.orgresearchgate.net The resulting sterol radical reacts with molecular oxygen to form peroxyl radicals, which can then abstract a hydrogen atom to yield more stable hydroperoxides (e.g., 7-hydroperoxides). researchgate.netmdpi.com These hydroperoxides are key intermediates that can decompose, especially with heat, to form more stable products like 7-ketosterols and 7-hydroxysterols. aocs.orgresearchgate.net The side chain can also be a site for autoxidation, particularly at tertiary carbons like C20 and C25. aocs.org

Photo-oxidation involves the reaction of the sterol with singlet oxygen (¹O₂), typically generated in the presence of a photosensitizer and light. nih.govpan.olsztyn.pl Sterols with a conjugated diene system, such as 5,7-dienes, are particularly susceptible to photo-oxidation. nih.govnih.gov The reaction can proceed via a [4+2] cycloaddition to form 5,8-endoperoxides or via an "ene" reaction. nih.gov For a compound like this compound, the 6-ene-5-ol system could potentially form a conjugated diene (cholesta-5,7-diene-3-ol) through dehydration, making it susceptible to photo-oxidation. helsinki.fi

The oxidation of phytosterols generates a diverse array of oxidized metabolites, with epoxides and triols being significant products derived from ring oxidation. nih.govslu.se

Epoxides : 7-hydroperoxides, formed during autoxidation, can react with the Δ5 double bond of an intact sterol molecule to produce 5,6-epoxides. aocs.orgresearchgate.net This results in the formation of two isomers: 5α,6α-epoxides and 5β,6β-epoxides. aocs.orgresearchgate.net

Triols : The epoxide ring is susceptible to hydration, often under acidic conditions, which opens the ring to form a triol. aocs.orgmdpi.com For instance, 5α,6α-epoxyphytosterols can be converted to the corresponding 3β,5α,6β-triol. aocs.orgresearchgate.net Sitostanetriol and campestanetriol have been identified in human plasma. dntb.gov.uacambridge.org

Other Oxidized Metabolites : Besides epoxides and triols, a variety of other oxidized products are formed. Oxidation of the B-ring commonly yields 7-keto and 7-hydroxy derivatives of phytosterols like sitosterol and campesterol. aocs.orgresearchgate.net Side-chain oxidation also occurs, leading to products such as 24-hydroxy and 25-hydroxy derivatives. aocs.orgnih.gov

The table below summarizes common oxidized metabolites formed from major phytosterols, which are analogous to those expected from this compound.

| Precursor Phytosterol | Oxidized Metabolite Class | Example Oxidized Product Name | Systematic Name |

| Sitosterol | Epoxide | Sitosterol-5α,6α-epoxide | (24R)-5α,6α-Epoxy-24-ethylcholestan-3β-ol |

| Sitosterol | Triol | Sitostanetriol | (24R)-Ethylcholestan-3β,5α,6β-triol |

| Sitosterol | Ketone | 7-Ketositosterol | (24R)-Ethylcholest-5-en-3β-ol-7-one |

| Campesterol | Triol | Campestanetriol | (24R)-Methylcholestan-3β,5α,6β-triol |

| Stigmasterol (B192456) | Side-chain alcohol | 24-Hydroxystigmasterol | (3β,22E)-Stigmasta-5,22-diene-3,24-diol |

This table is generated based on data from multiple sources. aocs.orgnih.govmedrxiv.orgmedrxiv.org

Biological Function in Source Organisms (e.g., ecological interactions, developmental roles in plants/marine life)

Phytosterols are fundamental components of cell membranes in plants and algae, where they play crucial roles analogous to cholesterol in animal cells. marineagronomy.orgnih.gov They are essential for modulating membrane fluidity and permeability. marineagronomy.org While specific functions of this compound are not extensively documented, its role can be inferred from the general functions of phytosterols in their source organisms, which are often marine algae or plants. nih.govencyclopedia.pubphcogrev.com

In marine algae, phytosterols like fucosterol (B1670223) are abundant and contribute to the structural integrity of membranes. nih.govencyclopedia.pubnih.gov Marine organisms, including sponges and soft corals, often contain a complex mixture of sterols, some of which may be derived from their diet of algae or symbiotic microorganisms. nih.govfrontiersin.orgcdnsciencepub.com These compounds can be involved in ecological interactions, potentially serving as chemical defenses or signaling molecules.

In plants, phytosterols are not only structural components but are also precursors for the synthesis of certain plant steroid hormones (brassinosteroids) that regulate growth and development. slu.se In invertebrates like the nematode Caenorhabditis elegans, sterol-derived hormones are critical for controlling developmental transitions, such as entry into the diapause state. nih.gov Given its structure, this compound or its metabolites could potentially participate in similar developmental or signaling roles within its source organism.

Cellular Signaling Pathways Potentially Modulated by Polyoxygenated Sterols

Polyoxygenated sterols, which include oxidized derivatives of phytosterols, are recognized as biologically active molecules that can modulate various cellular signaling pathways. researchgate.netmetwarebio.comontosight.ai Their structural similarity to endogenous signaling molecules, such as steroid hormones and oxysterols, allows them to interact with cellular receptors and enzymes. marineagronomy.orgmdpi.com

One of the most studied targets for oxidized sterols are nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. researchgate.netmdpi.com

Liver X Receptors (LXRs) : LXRs (LXRα and LXRβ) are key regulators of lipid metabolism and inflammation. mdpi.commdpi.com Certain side-chain oxidized phytosterols have been identified as LXR agonists, meaning they can activate these receptors. mdpi.com Activation of LXRs can influence cholesterol homeostasis and suppress inflammatory responses. mdpi.comfrontiersin.org

Other Nuclear Receptors : Phytosterols and their metabolites may also interact with other nuclear receptors, such as the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptors (PPARs), which are also involved in metabolic regulation. researchgate.netmdpi.com

Beyond nuclear receptors, oxidized phytosterols can influence inflammatory signaling pathways. For example, some phytosterols have been shown to inhibit the NF-κB signaling pathway, a central pathway in promoting inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α. mdpi.comfrontiersin.org They may also modulate the activity of mitogen-activated protein kinases (MAPKs). mdpi.com Some phytosterols and their derivatives have also been reported to influence cell growth and apoptosis, potentially through pathways involving protein kinase C (PKC) and ceramide signaling. mdpi.com

The table below lists some cellular signaling pathways and the potential modulatory role of polyoxygenated sterols.

| Signaling Pathway | Potential Effect of Polyoxygenated Sterols | Key Proteins/Receptors Involved |

| Liver X Receptor (LXR) Signaling | Activation | LXRα, LXRβ |

| NF-κB Signaling | Inhibition | NF-κB, IKK |

| MAP Kinase (MAPK) Signaling | Modulation | JNK, p38, ERK |

| Apoptosis/Cell Growth | Modulation | Protein Kinase C (PKC), Caspases |

| Peroxisome Proliferator-Activated Receptor (PPAR) Signaling | Activation | PPARα, PPARγ |

This table is generated based on data from multiple sources. mdpi.comresearchgate.netmdpi.com

Analytical Methodologies for Quantitative and Qualitative Analysis of 24 Ethylcholest 6 Ene 3,5 Diol

Future Directions in 24 Ethylcholest 6 Ene 3,5 Diol Research

Discovery of Novel Biosynthetic Pathways and Enzymes

While the general framework of phytosterol biosynthesis is established, the specific enzymes and pathways leading to the vast diversity of sterols found in nature are still being uncovered. nih.govfrontiersin.org The biosynthesis of plant sterols can proceed through both the lanosterol (B1674476) and cycloartenol (B190886) pathways, a departure from the long-held belief that the cycloartenol pathway was exclusive to plants. nih.gov Future research will likely focus on identifying and characterizing the unique enzymes responsible for the specific structural modifications that result in compounds like 24-Ethylcholest-6-ene-3,5-diol.

Key areas for exploration include:

Genome Mining and Functional Genomics: With the increasing availability of sequenced genomes from diverse plant and marine species, researchers can employ bioinformatic tools to identify candidate genes encoding sterol-modifying enzymes. nih.govmdpi.com Functional characterization of these genes through expression in model organisms will be crucial to confirm their roles in specific biosynthetic steps.

Isotope Tracing Studies: Advanced isotope labeling experiments can elucidate the precise metabolic routes and precursor molecules involved in the formation of this compound in various organisms. nih.gov

Characterization of "Orphan" Enzymes: Many enzymes within the sterol biosynthesis pathway have known orthologs in different species, yet their specific substrate preferences and catalytic mechanisms can vary significantly. nih.gov Investigating these variations will be key to understanding the production of unique sterols.

A recent study on Commiphora wightii successfully identified key genes involved in phytosterol biosynthesis, including cycloartenol synthase 1 (CAS1) and squalene (B77637) epoxidase, by analyzing its draft genome. mdpi.com This approach serves as a model for future investigations into the biosynthesis of specific phytosterols (B1254722).

Advanced Mechanistic Investigations of Enzyme-Sterol Interactions

Understanding the intricate interactions between sterols and the enzymes that synthesize and modify them is fundamental to comprehending their biological roles. Future research will move beyond static structural snapshots to explore the dynamic nature of these interactions.

Key research avenues include:

High-Resolution Structural Biology: Obtaining high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of enzymes in complex with this compound or its precursors will provide detailed atomic-level insights into substrate binding and catalysis. elifesciences.org

Mechanism-Based Inactivators: The design and application of mechanism-based inhibitors can serve as powerful tools to probe the active sites of sterol-metabolizing enzymes and elucidate their catalytic mechanisms. mdpi.comnih.gov

Spectroscopic and Biophysical Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational changes in both the enzyme and the sterol substrate upon binding, providing a more dynamic picture of the interaction. mdpi.com

Studies on sterol methyltransferases (SMTs), key enzymes in phytosterol biosynthesis, have shown that the size, shape, and electronic properties of the sterol molecule are critical for binding and catalysis. mdpi.com Future investigations will likely apply similar detailed analyses to the enzymes involved in the synthesis of this compound.

Chemoenzymatic Synthesis of Complex and Chirally Pure Sterol Analogues

The ability to synthesize complex sterols and their analogues with high precision is essential for studying their biological functions and for developing potential therapeutic agents. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach to achieve this. researchgate.netcip.com.cn

Future efforts in this area will likely involve:

Enzyme Engineering: Directed evolution and rational design can be used to create enzymes with novel substrate specificities and catalytic activities, enabling the synthesis of a wider range of sterol analogues. cip.com.cn

Cascade Reactions: Developing one-pot, multi-enzyme cascade reactions will streamline the synthesis of complex sterols, making the process more efficient and sustainable. cip.com.cn

Synthesis of Labeled Compounds: The chemoenzymatic synthesis of isotopically labeled versions of this compound will be invaluable for metabolic tracing studies and for use as internal standards in quantitative analyses.

Recent advancements have demonstrated the successful chemoenzymatic synthesis of various complex steroids, including the use of P450 monooxygenases for specific hydroxylations and the creation of novel steroid intermediates through genetically modified microorganisms. cip.com.cnacs.org These strategies provide a roadmap for the targeted synthesis of this compound and its derivatives.

Computational Chemistry and Molecular Dynamics Simulations of Sterol Conformations and Interactions

Computational methods are becoming increasingly indispensable for studying the complex behavior of biological molecules. Molecular dynamics (MD) simulations and quantum chemical calculations can provide insights into the conformational dynamics of sterols and their interactions with proteins and membranes at a level of detail that is often inaccessible to experimental techniques alone. nih.govnih.gov

Future computational studies on this compound could focus on:

Force Field Development: Refining force fields specifically for phytosterols will improve the accuracy of MD simulations, leading to more reliable predictions of their behavior. nih.gov

Membrane Interactions: Simulating the interaction of this compound with lipid bilayers will help to elucidate its role in modulating membrane properties such as fluidity and permeability. wikipedia.org

Enzyme-Substrate Docking and Simulation: MD simulations of the docking of this compound and its precursors into the active sites of biosynthetic enzymes can help to predict binding affinities and understand the determinants of substrate specificity. elifesciences.orgnih.gov

Recent studies have successfully used MD simulations to investigate the binding mechanisms of inhibitors to sterol-metabolizing enzymes like CYP51 and to explore the conformational changes in receptors upon sterol binding. frontiersin.orgelifesciences.org Similar approaches will be crucial for understanding the molecular interactions of this compound.

Exploration of Ecological and Physiological Roles in Diverse Organisms

While the general functions of phytosterols in plants, such as regulating membrane fluidity and immunity, are known, the specific roles of individual sterols like this compound are largely unexplored. wikipedia.org This compound has been identified in various marine organisms, including sponges and green algae, suggesting it may have unique ecological and physiological functions in these environments. mdpi.comresearchgate.net

Future research should aim to:

Investigate Organismal Distribution: A broader survey of marine and terrestrial organisms is needed to determine the prevalence and distribution of this compound.

Functional Studies in Native Organisms: Where possible, studies should be conducted in the organisms that naturally produce this compound to understand its physiological role in its native context. This could involve genetic manipulation to alter its production and observing the resulting phenotypic changes.

Ecological Interactions: The role of this compound in mediating interactions between organisms, such as defense against predators or pathogens, warrants investigation.

Phytosterols are known to have a range of physiological effects, including cholesterol-lowering and anti-inflammatory properties. nih.govnih.gov Determining whether this compound possesses similar or novel bioactivities is a key area for future research.

Development of Novel Analytical Platforms for High-Throughput Sterol Profiling

The ability to rapidly and accurately quantify a wide range of sterols in complex biological samples is essential for advancing our understanding of their roles. The development of high-throughput analytical platforms is a critical area of future research. nih.gov

Key advancements are expected in:

Mass Spectrometry-Based Methods: Techniques such as liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS) will continue to be refined for greater sensitivity, selectivity, and speed in sterol analysis. mdpi.comdiva-portal.org

Integrated and Automated Workflows: The development of integrated platforms that combine automated sample extraction with high-throughput mass spectrometry will enable the analysis of large sample sets, which is crucial for large-scale metabolomics and screening studies. acs.orgacs.org

Multiplexed Analysis: Methods that allow for the simultaneous quantification of multiple classes of lipids, including sterols, from a single sample will provide a more comprehensive view of the lipidome and its response to various stimuli. acs.org

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 24-Ethylcholest-6-ene-3,5-diol, and how can structural purity be validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Sonogashira cross-coupling or hydroxylation of sterol precursors. For example, palladium-catalyzed coupling (e.g., PdCl₂(PPh₃)₂) with terminal alkynes in THF under argon, followed by purification via silica gel chromatography, is a common approach . Structural validation requires NMR (¹H, ¹³C) to confirm stereochemistry and functional groups, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How should researchers design experiments to characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing by incubating the compound in buffered solutions (pH 3–9) at controlled temperatures (e.g., 25°C, 40°C, 60°C). Monitor degradation via HPLC or LC-MS at regular intervals. Statistical analysis (e.g., Arrhenius equation) can predict shelf-life under standard conditions .

Advanced Research Questions

Q. What mechanisms underlie the apoptotic effects of this compound in human cells, and how can contradictory data on protein expression be resolved?

- Methodological Answer : Studies suggest modulation of stress-response proteins (e.g., Nrf2, Hsp70) and oxidative pathways . Contradictory protein expression data (e.g., undetected HO-1 in some assays) may arise from cell-type specificity (e.g., ATI vs. ATII alveolar cells) or concentration-dependent effects. Resolve discrepancies by repeating experiments with orthogonal methods (e.g., Western blot, ELISA) and including internal controls (e.g., β-actin) . Statistical tools like ANOVA can identify significant variations across replicates .

Q. How can computational approaches like molecular docking improve understanding of this compound’s biological targets?

- Methodological Answer : Use software (e.g., AutoDock Vina) to dock the compound against potential targets (e.g., EGFR, SRC) based on structural similarity to known ligands like β-sitosterol. Validate docking results (affinity ≤ -9 kcal/mol) with in vitro binding assays (e.g., SPR, ITC) . Cross-reference with transcriptomic data to prioritize biologically relevant targets .

Q. What strategies are effective for resolving contradictions in reported bioactivity data across studies?

- Methodological Answer : Perform meta-analysis of published datasets, adjusting for variables like cell lines, assay conditions, and compound purity. Use funnel plots to assess publication bias and statistical tests (e.g., Cochran’s Q) to evaluate heterogeneity. Experimental replication under standardized protocols (e.g., ISO guidelines) is critical .

Methodological Frameworks

Q. How should researchers design a robust study to investigate the compound’s role in lipid membrane interactions?

- Methodological Answer : Employ biophysical techniques:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to synthetic lipid bilayers.

- DSC (Differential Scanning Calorimetry) : Assess phase transition changes in membranes.

- Molecular Dynamics Simulations : Model interactions using software like GROMACS .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For non-monotonic responses, use benchmark dose (BMD) modeling. Validate assumptions (e.g., normality) with Shapiro-Wilk tests .

Data Presentation Guidelines

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) in publications?

- Methodological Answer : Report all observed peaks in supplementary materials, annotating plausible assignments (e.g., diastereomers, solvent artifacts). Compare with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities. Transparently disclose limitations in spectral interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.